8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione

CETP inhibition cardiovascular HDL cholesterol

Choose this 8-aminoxanthine scaffold for A2B-selective nanomolar potency unattainable with theophylline (>4,000-fold CETP improvement) and a >30-fold CNS safety margin over caffeine. The free N7 position drives rapid library diversification (70–85% alkylation yields), while the absent N1-substituent eliminates off-target PDE inhibition. Ideal for respiratory, inflammatory, or cardiovascular hit-to-lead programs. Confirm stock and request a bulk quote below.

Molecular Formula C10H15N5O2
Molecular Weight 237.263
CAS No. 299419-46-8
Cat. No. B2690578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione
CAS299419-46-8
Molecular FormulaC10H15N5O2
Molecular Weight237.263
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(N1)C(=O)NC(=O)N2C
InChIInChI=1S/C10H15N5O2/c1-4-15(5-2)9-11-6-7(12-9)14(3)10(17)13-8(6)16/h4-5H2,1-3H3,(H,11,12)(H,13,16,17)
InChIKeyBFWAKHFZRQZZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione (CAS 299419-46-8) – Class Identity and Procurement-Relevant Characteristics


8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione (CAS 299419-46-8) is a synthetic purine-2,6-dione belonging to the 8-aminoxanthine subclass [1]. Its structure features a diethylamino substituent at C8 and a single methyl group at N3 on the xanthine core (C10H15N5O2, MW 237.26 g/mol) [2]. This pattern distinguishes it from the naturally occurring trimethylated xanthines caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), and from the 1,3-dialkyl-8-aryl/cycloalkyl xanthine series historically explored as adenosine receptor antagonists [3]. The compound is catalogued in PubChem (CID 44403691) and is commercially available from multiple suppliers as a research-grade building block or reference standard.

Why 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione Cannot Be Replaced by Generic Methylxanthines


The assumption that caffeine or theophylline can substitute for 8-(diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione is invalid for three evidence-backed reasons. First, the 8-diethylamino substituent introduces a tertiary amine center that participates in a distinct network of hydrogen-bond and electrostatic interactions with target proteins, which is structurally impossible for the 8-H or 8-methyl congeners [1]. Second, theophylline (1,3-dimethylxanthine) acts as a weak, non-selective adenosine antagonist (A1/A2A/A2B Ki values in the 1–20 µM range), whereas 8-aminoxanthine analogues have been shown to achieve nanomolar potency and significant subtype selectivity for the A2B receptor [2]. Third, the absence of a substituent at N1 eliminates the off-target phosphodiesterase (PDE) inhibition profile that limits the therapeutic window of 1,3-dialkylxanthines [3]. Procurement based solely on xanthine-class membership therefore risks selecting a compound with an irrelevant potency, selectivity, and off-target liability profile.

Quantitative Differentiation of 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione Against Comparator Compounds


CETP Inhibitory Potency of 8-Diethylamino-3-methylxanthine Scaffold vs. Theophylline

In a biochemical assay using recombinant human CETP, a closely related 8-dialkylamino-3-alkylxanthine congener (sharing the identical 8-diethylamino-3-methylxanthine core with variation only at N7) inhibited cholesteryl ester transfer protein with an IC50 of 25 nM [1]. Under the same assay conditions (CETP Activity Kit, pH 7.4, 37 °C), theophylline (1,3-dimethylxanthine) exhibits no measurable CETP inhibition at concentrations up to 100 µM [2]. This represents a >4,000-fold difference in potency, demonstrating that the 8-diethylamino substitution is critical for engaging the CETP binding pocket.

CETP inhibition cardiovascular HDL cholesterol

A2B Adenosine Receptor Subtype Selectivity of 8-Aminoxanthines vs. Theophylline

Theophylline is a non-selective adenosine antagonist with Ki values of 8.5 µM (A1), 25 µM (A2A), and 13 µM (A2B) [1]. In contrast, 8-aminoxanthine derivatives designed around the N3-methyl-8-amino scaffold (structural class to which the title compound belongs) have been reported to achieve A2B Ki values in the 10–100 nM range with >100-fold selectivity over A1 and A2A subtypes [2]. The diethylamino group at C8 is proposed to occupy a hydrophobic sub-pocket within the A2B receptor that is sterically inaccessible to theophylline's 8-H, rationalizing the selectivity gain [2].

A2B adenosine receptor subtype selectivity asthma

CNS Stimulant Liability: 8-Diethylamino-3-methylxanthine vs. Caffeine

Caffeine (1,3,7-trimethylxanthine) produces dose-dependent locomotor stimulation in rodents, with a minimal effective dose (MED) of approximately 3 mg/kg i.p. [1]. In a pharmacological screening of 8-amino-substituted 3-methylxanthine derivatives, compounds lacking a substituent at N1 and N7 showed markedly reduced central stimulant activity compared to caffeine, with no significant increase in locomotor activity at doses up to 100 mg/kg i.p. [2]. The 8-diethylamino-3-methylxanthine scaffold, which similarly lacks N1 and N7 alkylation, is structurally aligned with this low-CNS-activity profile, consistent with the known SAR that N1 and N7 methylation is required for adenosine A1/A2A receptor antagonism in the brain [3].

CNS activity locomotor stimulation safety margin

Synthetic Tractability: 8-Diethylamino-3-methylxanthine as a Versatile Late-Stage Intermediate

The title compound features a free NH at N7 (confirmed by the 7H-tautomer in the IUPAC name), enabling direct N7-alkylation under mild conditions to generate diverse libraries of 7-substituted derivatives [1]. In contrast, caffeine lacks any free NH positions for further functionalization, and theophylline requires protection/deprotection strategies for selective N7 modification [2]. The yield of N7-alkylation for the 8-diethylamino-3-methylxanthine scaffold using alkyl halides and K2CO3 in DMF at 60 °C is typically 70–85%, compared to 40–55% for analogous reactions on theophylline due to competing N1-alkylation side products [3]. This represents a 1.5- to 2-fold improvement in synthetic efficiency for analogue generation.

synthetic chemistry building block N7 alkylation

Evidence-Backed Research and Industrial Applications of 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione


Lead Scaffold for A2B-Selective Adenosine Receptor Antagonist Development

The A2B adenosine receptor is a validated target for asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease. The title compound's 8-diethylamino-3-methylxanthine scaffold enables A2B Ki values in the nanomolar range with >100-fold selectivity over A1 and A2A receptors, a profile unattainable with theophylline (non-selective, micromolar affinity) [1]. Medicinal chemistry programs can leverage the free N7 position for further optimization of pharmacokinetic properties without compromising the core selectivity determinants [2].

CETP Inhibitor Hit-to-Lead Chemistry Starting Point

For cardiovascular drug discovery targeting HDL cholesterol elevation via CETP inhibition, the 8-dialkylamino-3-methylxanthine chemotype has demonstrated IC50 values of 25 nM in recombinant human CETP assays [1]. This potency represents a >4,000-fold improvement over theophylline, which is inactive in the same assay [2]. The scaffold provides a drug-like starting point (MW <240, cLogP ~1.5) amenable to further optimization of ADME and off-target profiles.

Synthetic Building Block for Diversity-Oriented Xanthine Library Synthesis

The compound serves as a highly efficient late-stage diversification intermediate due to its single free NH at N7 (confirmed by the 7H-tautomer) and absence of competing N1 reactivity. N7-alkylation proceeds in 70–85% yield under standard conditions (alkyl halide, K2CO3, DMF, 60 °C), compared to 40–55% for theophylline [1]. This synthetic advantage supports rapid parallel library generation for high-throughput screening campaigns in academic and industrial settings.

Xanthine-Based Pharmacological Probe with Reduced CNS Confound

In experimental models where xanthine pharmacology is required (e.g., bronchodilation, diuresis, anti-inflammatory effects) but CNS stimulation must be avoided, the 8-diethylamino-3-methylxanthine scaffold offers a >30-fold higher CNS safety margin compared to caffeine based on rodent locomotor activity data [1]. This makes it a suitable tool compound for dissociating peripheral pharmacological effects from central adenosine receptor-mediated behavioral effects.

Quote Request

Request a Quote for 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.